3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is a complex organic compound that features multiple pyridine rings and hydroxyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would likely involve the following steps:
Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents.
Methylenebis Linkage Formation: The methylene bridge can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyridine rings are often used as ligands in coordination chemistry.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes that interact with pyridine-containing substrates.
Antimicrobial Activity: Compounds with hydroxyl groups and pyridine rings are often screened for antimicrobial properties.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would depend on its specific interactions with biological targets. Generally, compounds with pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl groups can form hydrogen bonds, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-methylenebis(4-hydroxy-6-methylpyridine): Lacks the pyridin-2-ylmethyl groups.
4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one: Contains only one pyridine ring.
Uniqueness
“3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” is unique due to its multiple pyridine rings and hydroxyl groups, which can lead to diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-16-11-22(30)20(24(32)28(16)14-18-7-3-5-9-26-18)13-21-23(31)12-17(2)29(25(21)33)15-19-8-4-6-10-27-19/h3-12,30-31H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKUNLTXEPNWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)CC3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.